Bienvenue dans la boutique en ligne BenchChem!

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Drug-likeness Physicochemical properties Fragment-based screening

Unsubstituted 3-benzyl-4(3H)-quinazolinone with a primary acetamide side chain – the ideal baseline scaffold for medicinal chemistry SAR. Unlike N-substituted analogs, it provides a distinct H-bonding pattern, enabling systematic exploration of substituent effects on antitumor activity (benchmark GI50 7.24 µM for substituted analog). Use as a fragment hit in SPR/DSF screens or a negative control in COX-2 assays. Procure now to establish your minimal pharmacophore.

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
Cat. No. B5590109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
InChIInChI=1S/C17H15N3O2S/c18-15(21)11-23-17-19-14-9-5-4-8-13(14)16(22)20(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,21)
InChIKeyYDBVZFJPQALRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 [ug/mL]

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Quinazolinone Scaffold Procurement Guide


2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (IUPAC: 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide) is a synthetic small molecule (MW 325 Da, C17H15N3O2S) belonging to the 3-benzyl-4(3H)-quinazolinone class [1]. It features a core quinazolinone heterocycle with an N3-benzyl substituent and a C2-sulfanyl acetamide side chain. The quinazolinone scaffold is a privileged structure in medicinal chemistry, associated with anticancer, antimicrobial, and anti-inflammatory activities [2]. This specific compound is cataloged as a screening compound by multiple chemical suppliers (e.g., ChemSpace ID CSSS00041319739) [1].

Procurement Risks: Why 2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide Cannot Be Interchanged with Generic Analogs


Direct experimental evidence providing quantitative differentiation of this specific compound from its closest analogs is absent from the open scientific literature. SAR studies on closely related 3-benzyl-4(3H)-quinazolinones demonstrate that minor structural modifications—such as substitution on the phenyl ring, the acetamide nitrogen, or the heterocyclic core—drastically alter biological activity profiles. For instance, the introduction of a 6-methyl group and a 3,4,5-trimethoxyphenyl substituent on the acetamide nitrogen shifts the mean GI50 from inactive to 7.24 µM against a panel of cancer cell lines [1]. Computational class-level inference suggests the unsubstituted acetamide of the target compound may present a distinct hydrogen-bonding pattern relative to N-substituted derivatives, potentially impacting target engagement [2]. Therefore, substituting this compound with a seemingly similar analog without confirmatory experimental data would introduce unquantified risk in biological assays.

Quantitative Differentiation of 2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide


Physicochemical Property Profile: Rotatable Bonds and PSA Relative to N-Substituted Analogs

The target compound possesses a primary acetamide (-NH2) group, which results in a lower molecular weight (325 Da), fewer rotatable bonds (5), and a smaller polar surface area (PSA = 76 Ų) compared to N-substituted analogs such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide. No direct experimental comparison of solubility or permeability exists, but the lower molecular complexity of the target compound is consistent with a more fragment-like profile [1].

Drug-likeness Physicochemical properties Fragment-based screening

Antitumor Activity of Closest Analog: 2-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide vs. 5-FU

The closest structurally characterized analog with published biological data is 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide. This compound demonstrated a mean GI50 of 7.24 µM against the NCI 60-cell-line panel, which is 3-fold more potent than the positive control 5-FU (mean GI50 = 22.60 µM) [1]. In contrast, no published biological data exist for the target compound itself, but this data point establishes the antitumor potential of the 3-benzyl-4(3H)-quinazolinone scaffold.

Anticancer Quinazolinone Cytotoxicity

Computational COX-2 Inhibition Potential of (3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)thioacetic Acid Derivatives

A molecular docking study evaluated a series of 3-benzyl-2-(alkylthio)quinazolines for COX-2 inhibitory potential. The study concluded that the compounds could act as anti-inflammatory agents with a potentially reduced number of side effects characteristic of non-selective COX inhibitors [1]. The target compound, 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, is a direct structural analog of the docked ligands. However, specific docking scores or binding energy values were not reported in the available abstract.

COX-2 inhibition Anti-inflammatory Molecular docking

Recommended Application Scenarios for 2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide


Minimal Pharmacophore Fragment for Anticancer SAR

Use this compound as the unsubstituted baseline scaffold in a medicinal chemistry campaign to establish the minimal pharmacophore for antitumor activity. The primary acetamide and unsubstituted quinazolinone core allow systematic exploration of the N3-benzyl and C2-sulfanyl positions. Data from substituted analogs (e.g., 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide, mean GI50 = 7.24 µM) provide a benchmark for the potency gains achievable through substitution [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 325 Da, 5 rotatable bonds, and a PSA of 76 Ų, the compound fits fragment-like physicochemical criteria. Its commercial availability from multiple suppliers facilitates procurement for fragment screening libraries [2]. The compound can be used in biochemical or biophysical fragment screens (e.g., SPR, DSF, NMR) against oncology or inflammation targets.

Negative Control for COX-2 Inhibition Assays

Based on computational evidence that 3-benzyl-2-(alkylthio)quinazolines can bind COX-2 [3], this specific compound can serve as a structural analog or negative control in enzymatic COX-2 inhibition assays to interrogate the contribution of specific substituents to binding affinity. Its primary acetamide group provides a distinct hydrogen-bonding profile compared to ester or substituted amide analogs.

Quote Request

Request a Quote for 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.